1-Naphthyl 4-phenylazophenyl phosphate
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Overview
Description
1-Naphthyl 4-phenylazophenyl phosphate is a chemical compound with the molecular formula C22H17N2O4P and a molecular weight of 404.36 g/mol . It is known for its use as a reagent in the fluorescent assay of phosphodiesterases . The compound is characterized by its unique structure, which includes a naphthyl group, a phenylazophenyl group, and a phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-phenylazophenyl phosphate typically involves the reaction of 1-naphthol with 4-phenylazophenyl phosphate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthyl 4-phenylazophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Naphthyl 4-phenylazophenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the study of enzyme kinetics, particularly phosphodiesterases.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 1-Naphthyl 4-phenylazophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound acts as a substrate for phosphodiesterases, leading to the cleavage of the phosphate group and subsequent fluorescence. This property makes it valuable in biochemical assays to study enzyme activity and inhibition .
Comparison with Similar Compounds
2-Naphthyl 4-phenylazophenyl phosphate: Similar in structure but with the naphthyl group at a different position.
1-Naphthyl 4-phenylazophenyl sulfate: Contains a sulfate group instead of a phosphate group.
Uniqueness: 1-Naphthyl 4-phenylazophenyl phosphate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent reagent in enzyme assays sets it apart from other similar compounds .
Properties
IUPAC Name |
naphthalen-1-yl (4-phenyldiazenylphenyl) hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N2O4P/c25-29(26,28-22-12-6-8-17-7-4-5-11-21(17)22)27-20-15-13-19(14-16-20)24-23-18-9-2-1-3-10-18/h1-16H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMMGQCUKZYOCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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